3-Fluoro-2-(methylthio)benzaldehyde
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Overview
Description
3-Fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-fluorobenzaldehyde, is reacted with a methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and methylthio groups can participate in substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylthio)benzoic acid.
Reduction: 3-Fluoro-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-(Methylthio)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Chloro-2-(methylthio)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
3-Fluoro-2-(methylthio)benzaldehyde is unique due to the presence of both the fluorine and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
3-fluoro-2-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRDMHCTMHSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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